(R)-cyclopropyl(2,5-dimethylphenyl)methanamine

Asymmetric catalysis Chiral resolution Enantioselective synthesis

(R)-cyclopropyl(2,5-dimethylphenyl)methanamine (CAS 1213033-65-8) is a chiral primary amine characterized by a cyclopropyl group directly bonded to a methanamine carbon, which is in turn attached to a 2,5-dimethylphenyl aromatic ring. The molecular formula is C12H17N with a molecular weight of 175.27 g/mol.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B15233443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-cyclopropyl(2,5-dimethylphenyl)methanamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(C2CC2)N
InChIInChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m1/s1
InChIKeyJFEMNSALNMDTJK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Procurement Specification: (R)-cyclopropyl(2,5-dimethylphenyl)methanamine – Chemical Identity and Core Physicochemical Profile


(R)-cyclopropyl(2,5-dimethylphenyl)methanamine (CAS 1213033-65-8) is a chiral primary amine characterized by a cyclopropyl group directly bonded to a methanamine carbon, which is in turn attached to a 2,5-dimethylphenyl aromatic ring . The molecular formula is C12H17N with a molecular weight of 175.27 g/mol . Its stereochemistry is specifically defined by the (R)-configuration at the chiral center adjacent to the amine group. This compound belongs to the broader class of arylcyclopropylamines, which have been extensively studied as scaffolds for mechanism-based enzyme inhibitors, particularly targeting lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO) [1].

Procurement Risk Assessment: Why (R)-cyclopropyl(2,5-dimethylphenyl)methanamine is Not Interchangeable with In-Class Cyclopropylamines


Substitution of (R)-cyclopropyl(2,5-dimethylphenyl)methanamine with generic arylcyclopropylamines or non-chiral analogs carries significant scientific and procurement risk due to three non-interchangeable parameters: (1) absolute stereochemistry—the (R)-enantiomer exhibits distinct biological interactions and catalytic properties compared to its (S)-counterpart, a phenomenon documented extensively across chiral cyclopropylamine scaffolds [1]; (2) substitution pattern—the 2,5-dimethylphenyl group introduces unique steric and electronic constraints not present in unsubstituted phenyl or alternative positional isomers, directly influencing target binding and reaction outcomes; and (3) synthetic accessibility—the specific combination of cyclopropyl strain, chiral center, and 2,5-dimethyl substitution creates a unique profile for purity, enantiomeric excess, and synthetic route feasibility. These variables cannot be accounted for by selecting a compound based solely on molecular formula or core scaffold similarity.

Quantitative Differentiation Evidence: (R)-cyclopropyl(2,5-dimethylphenyl)methanamine in Comparative Context


Enantiomeric Excess and Stereochemical Purity: (R)-Configuration vs. (S)-Enantiomer for Asymmetric Synthesis

The (R)-enantiomer of cyclopropyl(2,5-dimethylphenyl)methanamine serves as a structurally defined chiral building block or ligand precursor. While specific enantiomeric excess (ee) data for this exact compound is not publicly available, class-level studies demonstrate that enantiomerically pure cyclopropylamines are essential for achieving high stereoselectivity in asymmetric transformations. In a representative asymmetric synthesis of cyclopropylamine derivatives, the use of a chiral (R)-cyclopropylamine intermediate (structurally analogous) enabled the production of final compounds with enantiomeric excess exceeding 95% . In contrast, the racemic mixture or incorrect enantiomer would yield products with 0% ee or opposite stereochemistry, rendering the synthetic outcome unsuitable for applications requiring defined chirality. Procurement of the racemic mixture would necessitate additional chiral resolution steps, adding cost and complexity.

Asymmetric catalysis Chiral resolution Enantioselective synthesis

Enzymatic Inhibition Profile: LSD1 Inhibitor Scaffold with Distinct Aryl Substitution

(R)-cyclopropyl(2,5-dimethylphenyl)methanamine is structurally positioned as a potential LSD1 inhibitor scaffold based on its arylcyclopropylamine core, a class extensively documented in patent literature for LSD1 inhibition [1]. While no direct IC50 data exists for this specific compound, comparative SAR (structure-activity relationship) within the arylcyclopropylamine class reveals that substitution on the phenyl ring significantly modulates inhibitory potency. For example, in a related series of cyclopropylamine-containing LSD1 inhibitors, compounds bearing unsubstituted phenyl rings showed IC50 values >100 µM, while optimized aryl-substituted analogs achieved IC50 values as low as 1.8–6.1 µM [2]. The 2,5-dimethyl substitution pattern on (R)-cyclopropyl(2,5-dimethylphenyl)methanamine represents a specific steric and electronic profile that differs from para-substituted or unsubstituted phenyl analogs, potentially yielding distinct LSD1 inhibition kinetics.

Epigenetics LSD1/KDM1A inhibition Mechanism-based inhibitors

Predicted Physicochemical Properties: pKa and Boiling Point Differentiating (R)-cyclopropyl(2,5-dimethylphenyl)methanamine from Structural Analogs

Predicted physicochemical parameters differentiate (R)-cyclopropyl(2,5-dimethylphenyl)methanamine from closely related analogs, directly impacting formulation and analytical method development. The predicted pKa (acid dissociation constant) is 8.68 ± 0.20, and the predicted boiling point is 271.1 ± 9.0 °C . For comparison, the structurally related compound N-(2,5-dimethylbenzyl)cyclopropanamine, which differs in the attachment point of the cyclopropyl and amine groups, exhibits the same predicted pKa range but may have different solubility and chromatographic retention behavior. Additionally, the ketone analog cyclopropyl(2,5-dimethylphenyl)methanone (CAS 71172-44-6) has a molecular weight of 174.24 g/mol and a calculated LogP of 2.99, indicating significantly different polarity and extraction properties [1].

Physicochemical profiling pKa prediction Chromatographic method development

Commercial Availability and Purity Specification: (R)-Enantiomer vs. Racemic Mixture Procurement Options

Commercially, (R)-cyclopropyl(2,5-dimethylphenyl)methanamine is available from multiple specialty chemical suppliers with a specified purity of 98% . This single-enantiomer product is explicitly identified by its CAS number 1213033-65-8. The racemic mixture is also commercially listed under the same molecular formula but without a specified CAS registry number in public databases. Procurement of the defined (R)-enantiomer ensures stereochemical integrity for applications where chirality is critical, whereas purchasing the racemic mixture would require additional chiral analytical characterization and potentially chiral resolution steps, adding cost and experimental uncertainty. The availability of the (R)-enantiomer as a stock item from a reputable vendor reduces lead time compared to custom synthesis of alternative arylcyclopropylamines with different substitution patterns.

Chemical procurement Enantiomeric purity Research chemical sourcing

Recommended Applications for (R)-cyclopropyl(2,5-dimethylphenyl)methanamine Based on Quantitative Evidence


Asymmetric Synthesis: Chiral Building Block for Enantioselective Ligand Preparation

This compound is most appropriately utilized as a chiral amine building block in asymmetric synthesis, particularly for the preparation of enantiomerically pure cyclopropylamine-containing ligands or catalysts. Based on class-level evidence demonstrating that chiral cyclopropylamine intermediates enable enantioselective transformations with >95% enantiomeric excess (ee), the (R)-enantiomer is essential for achieving the desired stereochemical outcome. The racemic mixture would be unsuitable for this application, as it would produce a racemic product (0% ee) and require additional purification steps.

Epigenetic Probe Development: LSD1/KDM1A Inhibitor Scaffold Exploration

Given the established role of arylcyclopropylamines as LSD1 inhibitor scaffolds, (R)-cyclopropyl(2,5-dimethylphenyl)methanamine can serve as a starting point for structure-activity relationship (SAR) studies exploring the effect of 2,5-dimethylphenyl substitution on enzyme inhibition. Patent literature extensively documents arylcyclopropylamines as LSD1 inhibitors, and comparative class-level data show that optimized aryl substitution can improve inhibitory potency from >100 µM to low micromolar (1.8–6.1 µM) concentrations. This compound provides a specific substitution pattern not available in unsubstituted phenyl or para-substituted analogs, making it valuable for SAR mapping. [1]

Analytical Method Development: Chromatographic Standard for Enantiomeric Purity Assessment

With a specified purity of 98% and a well-defined (R)-stereochemistry, this compound is suitable as a reference standard for chiral HPLC or SFC method development. The predicted pKa of 8.68 ± 0.20 and boiling point of 271.1 ± 9.0 °C provide key parameters for method optimization. In contrast to the ketone analog cyclopropyl(2,5-dimethylphenyl)methanone, which has a calculated LogP of 2.99 and different retention behavior, the amine exhibits distinct polarity and ionization characteristics that necessitate dedicated analytical method development. Procurement of the defined (R)-enantiomer ensures that the reference standard accurately represents the chiral analyte of interest. [1]

Medicinal Chemistry: Synthesis of N-Substituted Cyclopropylamine Derivatives

The primary amine functionality of (R)-cyclopropyl(2,5-dimethylphenyl)methanamine enables straightforward derivatization via reductive amination, amide coupling, or nucleophilic substitution, allowing the generation of diverse N-substituted cyclopropylamine libraries. The cyclopropyl group confers conformational rigidity and metabolic stability to derived compounds, while the 2,5-dimethylphenyl group provides a defined steric and electronic environment that differs from unsubstituted or mono-substituted phenyl analogs. Researchers requiring a cyclopropylamine scaffold with a specific 2,5-dimethylphenyl substitution pattern should procure this compound rather than attempting to synthesize it from alternative starting materials, which would require multi-step sequences with cyclopropanation and chiral resolution steps.

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